

The Cardiovascular Physiology of AZD5462: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

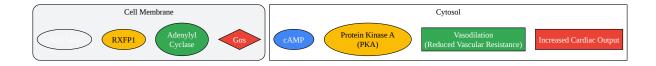
Introduction

AZD5462 is an orally available, selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor.[1][2] Activation of RXFP1 by its endogenous ligand, relaxin, is associated with a range of physiological effects, including vasodilation, anti-fibrotic, and anti-inflammatory responses.[3][4] These properties have positioned RXFP1 as a promising therapeutic target for cardiovascular diseases, particularly heart failure.[3][5] This technical guide provides an in-depth analysis of the current understanding of AZD5462's effects on cardiovascular physiology, drawing from available preclinical and clinical data.

Mechanism of Action: RXFP1 Signaling

AZD5462 mimics the action of relaxin by binding to and activating RXFP1.[1] The activation of RXFP1 initiates a cascade of intracellular signaling events that are thought to underlie its cardiovascular effects. The primary signaling pathway involves the coupling of RXFP1 to Gαs proteins, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This increase in cAMP can lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets in cardiomyocytes and vascular smooth muscle cells, ultimately resulting in reduced vascular resistance and increased cardiac output.[3][4][6]





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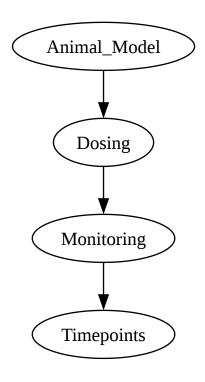
Preclinical Evidence: Cynomolgus Monkey Model of Heart Failure

The therapeutic potential of **AZD5462** has been evaluated in a translational cynomolgus monkey model of heart failure with reduced ejection fraction (HFrEF).[7] This model is particularly relevant due to the physiological similarities between non-human primates and humans.

Experimental Protocol

Aged, obese cynomolgus monkeys with diet-induced metabolic dysfunction were used to model HFrEF.[5][8] Heart failure was characterized by reduced left ventricular ejection fraction (LVEF). The study involved the oral administration of **AZD5462** at a dose of 5 mg/kg. Cardiovascular parameters were monitored over a period of 17 weeks.[3][7]





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Key Findings

Following 8 weeks of treatment, **AZD5462** demonstrated robust improvements in functional cardiac parameters.[3][7] A significant increase in Left Ventricular Ejection Fraction (LVEF) was observed at weeks 9, 13, and 17.[3][7] Notably, these improvements in cardiac function were not accompanied by changes in heart rate or mean arterial blood pressure, suggesting a direct cardiac effect rather than a systemic hemodynamic one.[3][7]

Parameter	Observation	Timepoints of Observation
Left Ventricular Ejection Fraction (LVEF)	Robust Improvement	Weeks 9, 13, and 17
Heart Rate	No significant change	Weeks 9, 13, and 17
Mean Arterial Blood Pressure	No significant change	Weeks 9, 13, and 17

Clinical Development: Human Trials

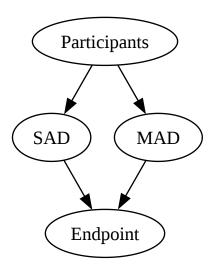
AZD5462 has progressed to clinical trials in humans to assess its safety, tolerability, pharmacokinetics, and efficacy.



Phase I Studies in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled Phase I study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of **AZD5462** in healthy volunteers.

In the SAD portion, participants received single oral doses of **AZD5462** ranging from 20 mg to 1000 mg.[9] The MAD portion involved twice-daily oral administration of **AZD5462** at doses of 40 mg, 120 mg, 250 mg, and 500 mg for 10 days.[9] Cardiovascular safety parameters, including blood pressure and heart rate, were monitored throughout the study.



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AZD5462 was generally well-tolerated across the dose ranges studied.[9] A dose-dependent increase in plasma renin was observed, consistent with the known pharmacology of RXFP1 agonists.[9] While some participants receiving **AZD5462** experienced lower blood pressure and/or a higher heart rate compared to the placebo group, these changes were not considered clinically meaningful.[9]



Dose Regimen	Dose Range	Key Cardiovascular Observations
Single Ascending Dose (SAD)	20 mg - 1000 mg	Dose-dependent increase in plasma renin. No clinically meaningful changes in blood pressure or heart rate.
Multiple Ascending Dose (MAD)	40 mg - 500 mg BID	Lower blood pressure and/or higher heart rate observed in some participants, but not considered clinically meaningful.

Phase IIb LUMINARA Trial in Heart Failure Patients

The LUMINARA study (NCT06299826) is a Phase IIb, randomized, double-blind, placebo-controlled, multicenter, dose-ranging study designed to evaluate the efficacy and safety of **AZD5462** in patients with chronic heart failure.[10][11]

The trial is enrolling patients with chronic heart failure who are on stable standard-of-care medication.[10] Participants are randomized to receive one of three dose levels of **AZD5462** or a placebo once daily for 24 weeks.[10]

The primary endpoint of the LUMINARA trial is the change from baseline in echocardiographic parameters at week 25.[11] This includes a comprehensive assessment of cardiac structure and function, including:

- Systolic function: Left Ventricular Ejection Fraction (LVEF)
- Diastolic function: Parameters such as the E/e' ratio
- Structural parameters: Left ventricular and atrial volumes
- Biomarkers: N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels

Summary and Future Directions



AZD5462, a selective RXFP1 agonist, has demonstrated promising effects on cardiovascular physiology in both preclinical and early clinical studies. The preclinical data in a relevant non-human primate model of heart failure show a significant improvement in cardiac function without adverse hemodynamic effects. Phase I data in healthy volunteers support its safety and tolerability. The ongoing Phase IIb LUMINARA trial will provide crucial efficacy data in patients with chronic heart failure. The unique mechanism of action of AZD5462, targeting the relaxin receptor system, offers a novel therapeutic approach for the management of heart failure. The results of the LUMINARA study are eagerly awaited to further elucidate the role of AZD5462 in the treatment of this complex cardiovascular disease.

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